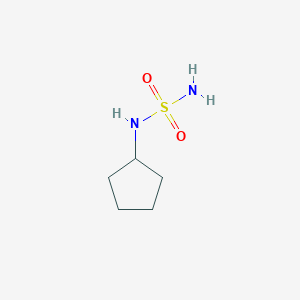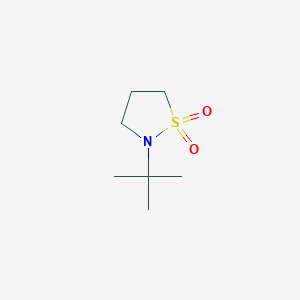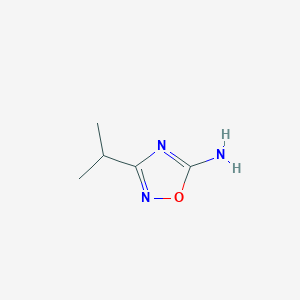
6-Sulfamoylpyridine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Sulfamoylpyridine-3-carboxylic acid (6-SPC) is an important organic molecule used in a variety of scientific applications. 6-SPC is a sulfonamide derivative of pyridine, a heterocyclic compound with a five-membered ring. It is an important intermediate for the synthesis of various pharmaceuticals, agrochemicals, and specialty chemicals. 6-SPC is also used as a reagent in the synthesis of polymers and other materials.
Wissenschaftliche Forschungsanwendungen
Microbial Degradation of Environmental Contaminants
One of the significant applications of sulfamoyl derivatives, including compounds similar to 6-Sulfamoylpyridine-3-carboxylic acid, is in studying the microbial degradation of environmental pollutants. Research shows that microbial degradation plays a crucial role in breaking down polyfluoroalkyl chemicals, potential precursors to perfluoroalkyl acids (PFAAs), into perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). This process is essential for understanding the environmental fate and degradation pathways of these persistent pollutants (Liu & Avendaño, 2013).
Bioaccumulative Potential of Fluorinated Compounds
Research into the bioaccumulative properties of fluorinated compounds, which include perfluorinated carboxylates (PFCAs) and sulfonates (PFASs), is crucial for environmental safety. Studies focusing on the comparison of PFCAs with regulatory criteria and persistent lipophilic compounds help to evaluate their environmental impact and the risks associated with their accumulation in living organisms. Such research underscores the importance of understanding the environmental behavior and bioaccumulation potential of various fluorinated substances, including those related to 6-Sulfamoylpyridine-3-carboxylic acid derivatives (Conder et al., 2008).
Role in Drug Development
Sulfamoyl compounds, akin to 6-Sulfamoylpyridine-3-carboxylic acid, are integral in developing various therapeutic agents. Their application extends across multiple domains, including as inhibitors in treatments for bacterial infections, cancer, and even Alzheimer’s disease. These compounds' versatility showcases their significant role in drug development and the ongoing need for research into their therapeutic potentials and mechanisms of action (Gulcin & Taslimi, 2018).
Environmental and Corrosion Inhibition Applications
Sulfamic acid, closely related to sulfamoyl derivatives, serves as an environmentally friendly alternative for industrial acid cleaning and corrosion inhibition. This application emphasizes the shift towards using less toxic and more sustainable substances for maintaining equipment and infrastructure, highlighting the broader implications of research on sulfamoyl compounds for environmental sustainability and industrial maintenance (Verma & Quraishi, 2022).
Eigenschaften
IUPAC Name |
6-sulfamoylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c7-13(11,12)5-2-1-4(3-8-5)6(9)10/h1-3H,(H,9,10)(H2,7,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGDGAKDFIXCAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Sulfamoylpyridine-3-carboxylic acid | |
CAS RN |
285135-56-0 |
Source


|
| Record name | 6-sulfamoylpyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(S)-2-Amino-5-[(aminocarbonyl)amino]-N-(4-nitrophenyl)valeramide monohydrobromide](/img/structure/B1288612.png)
![(S)-N-[3-Methyl-1-[(2-naphthylamino)carbonyl]butyl]benzamide](/img/structure/B1288613.png)

